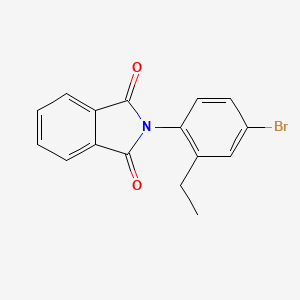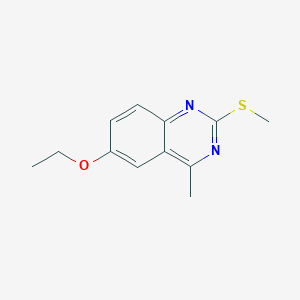
2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Applications De Recherche Scientifique
2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione has potential applications in medicinal chemistry as a promising scaffold for the development of new drugs. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Additionally, it has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood sugar levels in the body. This makes it a potential candidate for the treatment of type 2 diabetes.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. Its antiviral and antibacterial activities may be due to its ability to inhibit the replication of viruses and bacteria. Its inhibition of DPP-4 may be due to its ability to bind to the active site of the enzyme and prevent its activity.
Biochemical and Physiological Effects:
2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of viruses and bacteria. Additionally, it has been shown to lower blood sugar levels in animal models of type 2 diabetes by inhibiting the activity of DPP-4.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential to be used as a scaffold for the development of new drugs. Its ability to exhibit anticancer, antiviral, and antibacterial activities, as well as its inhibition of DPP-4, makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its potential as a scaffold for the development of new drugs. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it exhibits its various activities. Additionally, further research could be done to improve its solubility in water, which would make it easier to work with in lab experiments. Finally, more studies could be done to investigate its potential for the treatment of type 2 diabetes.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-bromo-2-ethylbenzoic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure 2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione.
Propriétés
IUPAC Name |
2-(4-bromo-2-ethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-2-10-9-11(17)7-8-14(10)18-15(19)12-5-3-4-6-13(12)16(18)20/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPYMZOEIXRNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5738461.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)
![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)

![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)




![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)


